N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-23-9-3-4-12(24-2)10(7-9)11-8-26-16(17-11)18-15(20)13-5-6-14(25-13)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMNKUTQBVRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the nitrofuran and dimethoxyphenyl groups. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid chloride under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofuran oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and certain cancers.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. These interactions can inhibit the growth of bacteria and fungi, making the compound a potential antimicrobial agent .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous structures .
†Predicted based on benzofuran analog .
‡Dimethoxy groups may enhance solubility compared to hydrophobic benzofuran .
‡‡Approximate based on molecular formulas.
Key Observations:
Electron-Withdrawing vs.
Solubility : The dimethoxy substituents likely improve aqueous solubility relative to benzofuran or chlorophenyl analogs, though hydrazide or hydroxyl groups (as in ) introduce higher polarity.
Synthetic Complexity : The target compound’s synthesis may face challenges in regioselectivity during thiazole formation, similar to the multi-step protocols required for hydrazide derivatives .
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antitubercular effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.36 g/mol. The compound features a nitrofuran moiety which is known for its bioactivity.
1. Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. A study showcased the following cytotoxic effects:
| Cell Line | Inhibition (%) |
|---|---|
| HT-29 (Colon Cancer) | 68.28% |
| MDA-MB-231 (Breast Cancer) | 62.95% |
These findings indicate that this compound can inhibit the growth of cancer cells significantly .
3. Antitubercular Activity
In addition to its antibacterial and anticancer properties, this compound has shown promise in antitubercular activity against Mycobacterium tuberculosis. The compound's efficacy was assessed using standard protocols, yielding promising results that warrant further investigation into its mechanism of action .
The biological activity of this compound is believed to stem from its ability to interfere with essential cellular processes in target organisms. The nitrofuran group is known to generate reactive nitrogen species (RNS), which can damage DNA and inhibit bacterial growth.
Case Studies
Several studies have highlighted the compound's potential in various therapeutic areas:
- Study on Antibacterial Effects : A comprehensive study evaluated the antibacterial effects of multiple derivatives of nitrofuran compounds, including this specific derivative. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Another research project focused on the synthesis and evaluation of thiazole derivatives for anticancer activity. The results demonstrated that modifications in the thiazole ring significantly enhanced the cytotoxicity against selected cancer cell lines .
Q & A
Q. How can the structural conformation of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide be determined experimentally?
Methodological Answer: X-ray crystallography is the gold standard for resolving the 3D structure of this compound. The SHELX software suite (specifically SHELXL) is widely used for refining small-molecule crystal structures . Key steps include:
- Growing high-quality single crystals via solvent diffusion or slow evaporation.
- Collecting diffraction data using a synchrotron or in-house X-ray source.
- Refinement with SHELXL to optimize bond lengths, angles, and thermal displacement parameters.
- Validation using tools like PLATON or Mercury to ensure structural reliability.
Q. What synthetic routes are feasible for preparing this compound, and how can purity be ensured?
Methodological Answer: A multi-step synthesis is typically employed, involving:
Thiazole ring formation : Condensation of 2,5-dimethoxyphenyl thiourea with α-bromo ketones under reflux (ethanol, 12–24 hours) .
Carboxamide coupling : Reacting the thiazole intermediate with 5-nitrofuran-2-carbonyl chloride using DCC/DMAP in anhydrous DCM .
Purity control :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Confirm purity (>95%) using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.5–8.5 ppm), and nitrofuran signals (δ ~7.0–8.2 ppm) .
- FT-IR : Confirm carboxamide C=O stretch (~1680–1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in the nitrofuran and thiazole moieties (λmax ~300–350 nm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 2,5-dimethoxyphenyl with halogenated or alkylated variants) .
- Biological assays : Test against target enzymes (e.g., microbial nitroreductases) to correlate substituent effects with IC₅₀ values .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with active sites .
Q. How should conflicting solubility data (e.g., pKa discrepancies) be resolved?
Methodological Answer:
- Experimental validation : Measure solubility in buffered solutions (pH 1–13) using shake-flask or potentiometric titration .
- Theoretical prediction : Compare experimental pKa (e.g., ~2.53 for thiazole NH) with computational tools like ACD/Labs or MarvinSuite .
- Data reconciliation : Address outliers by verifying assay conditions (e.g., ionic strength, temperature) and sample purity .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
Q. How can the compound’s metabolic stability be assessed in preclinical studies?
Methodological Answer:
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
Methodological Answer:
- Process optimization :
- Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) .
- Use flow chemistry for carboxamide coupling to enhance reproducibility .
- Impurity control :
- Identify by-products (e.g., de-methylated analogs) via LC-MS and adjust reaction stoichiometry .
- Implement in-line PAT (process analytical technology) for real-time monitoring .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Replicate studies : Validate EC₅₀ values in triplicate with blinded samples .
- Meta-analysis : Pool data from independent labs using fixed/random-effects models to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
